molecular formula C9H8F3NO B2543699 4-(三氟甲基)-1,5,6,7-四氢-2H-环戊并[b]吡啶-2-酮 CAS No. 184375-75-5

4-(三氟甲基)-1,5,6,7-四氢-2H-环戊并[b]吡啶-2-酮

货号 B2543699
CAS 编号: 184375-75-5
分子量: 203.164
InChI 键: GSJGKNLMGQIWJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a subject of interest due to their potential applications in medicinal chemistry and material science. The paper titled "Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid" describes a method for synthesizing trifluoromethylated analogues through a Michael-like 1,4-conjugate hydrocyanation reaction. This process involves the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, catalyzed by a tertiary amine, to yield the desired products. The paper also discusses the synthesis of enantiopure forms using a ch

科学研究应用

结构分析和晶体学

杂环设计中的X射线衍射:4-(三氟甲基)-1,5,6,7-四氢-2H-环戊并[b]吡啶-2-酮化合物一直是使用X射线衍射技术进行结构分析的研究对象。研究已经阐明了类似化合物的晶体结构,揭示了关于分子构象、二面角和分子间相互作用(如Cl⋯Cl聚集体)的细节。这种详细的结构分析对于理解该化合物的物理和化学性质至关重要,从而有助于设计用于各种应用的杂环化合物(Albov等人,2005年)

合成路线和化学反应

新颖的合成方法:研究还探索了该化合物的衍生物的新颖合成方法,为创建复杂的杂环结构提供了途径。例如,已经开发出创新的四组分一锅法来合成吡啶和四氢喹啉,其中包括环戊基和环己基退火吡啶。这些方法为复杂分子结构提供了高效、高产的途径,这对于制药化学和材料科学的进步至关重要(Yehia等人,2002年)

反应性和环加成反应:与4-(三氟甲基)-1,5,6,7-四氢-2H-环戊并[b]吡啶-2-酮密切相关的化合物的反应性一直是研究的重点,特别是在Diels-Alder环加成反应中。这些研究导致形成了具有进一步化学转化潜力的新吡啶,展示了该化合物合成有机化学中的多功能性(Evariste等人,1993年)

在材料科学中的应用

新型材料的合成:与4-(三氟甲基)-1,5,6,7-四氢-2H-环戊并[b]吡啶-2-酮相关的化合物已被用于合成具有有趣性质的新材料。例如,已经报道了含有聚(β-二酮酸酯)稀土配合物的自由基阳离子盐的合成。这些材料表现出显着的光致发光和磁性,表明它们在电子学和光子学等领域具有潜在应用(Pointillart等人,2009年)

未来方向

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name

4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-8(14)13-7-3-1-2-5(6)7/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJGKNLMGQIWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One

CAS RN

184375-75-5
Record name 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
MA Henen, L Abou-Zeid, AED Barghash… - Journal of American …, 2013 - researchgate.net
The fragment-based drug design (FBDD) is one of the main two approaches that are used in drug design (in addition to the high-throughput screening). The main obstacle that faces this …
Number of citations: 0 www.researchgate.net
Y Lee, H Zeng, S Ruedisser, AD Gossert… - Journal of the American …, 2012 - ACS Publications
Fluorine NMR spectroscopy is widely used for detection of protein–ligand interactions in drug discovery because of the simplicity of fluorine spectra combined with a relatively high …
Number of citations: 94 pubs.acs.org
Y Kim, C Hilty - Methods in enzymology, 2019 - Elsevier
Experimental screening for protein–ligand interactions is a central task in drug discovery. Nuclear magnetic resonance (NMR) spectroscopy enables the determination of binding …
Number of citations: 16 www.sciencedirect.com
Y Lee - 2013 - oaktrust.library.tamu.edu
Nuclear magnetic resonance (NMR) spectroscopy is one of the most important analytical tools for organic and biological chemistry. It provides not only detailed information on the …
Number of citations: 5 oaktrust.library.tamu.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。